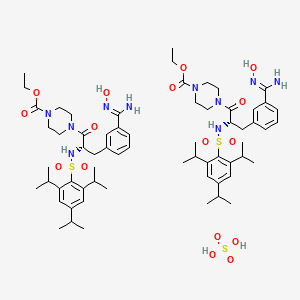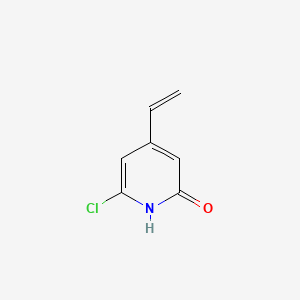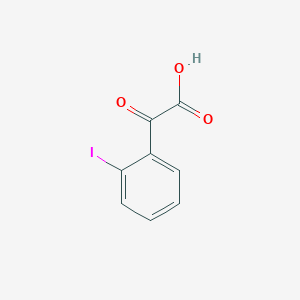
Mesupronsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesupronsulfate is a chemical compound known for its unique properties and applications in various fields
Preparation Methods
The preparation of Mesupronsulfate typically involves the reaction of N-nitroso-N-alkyl compounds with a base. One common method uses N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) as a starting material. The reaction is usually carried out in small quantities and used immediately, sometimes with an intermediate step of dissolution in ether . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Mesupronsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert it into different sulfonyl derivatives.
Substitution: It participates in substitution reactions, often involving nucleophiles or electrophiles. Common reagents used in these reactions include potassium metabisulfite and sodium metabisulfite, which act as sulfur dioxide surrogates
Scientific Research Applications
Mesupronsulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Its unique properties make it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Mesupronsulfate involves its interaction with specific molecular targets and pathways. It acts as a sulfonylating agent, introducing sulfonyl groups into target molecules. This can affect the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Mesupronsulfate can be compared with other sulfonyl-containing compounds, such as:
Sulfonyl chlorides: These compounds are also used as sulfonylating agents but have different reactivity and applications.
Sulfonamides: Known for their use in medicinal chemistry, sulfonamides have distinct biological activities compared to this compound.
Sulfonic acids: These compounds are more commonly used in industrial applications and have different chemical properties .
Properties
Molecular Formula |
C64H96N10O16S3 |
|---|---|
Molecular Weight |
1357.7 g/mol |
IUPAC Name |
ethyl 4-[(2S)-3-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid |
InChI |
InChI=1S/2C32H47N5O6S.H2O4S/c2*1-8-43-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34-40)35-44(41,42)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7;1-5(2,3)4/h2*9-11,16,18-22,28,35,40H,8,12-15,17H2,1-7H3,(H2,33,34);(H2,1,2,3,4)/t2*28-;/m00./s1 |
InChI Key |
FVSGMTHNPDKYIG-VRRQLQECSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@@H](NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC3=CC(=CC=C3)/C(=N/O)/N.CCOC(=O)N1CCN(CC1)C(=O)[C@@H](NS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)CC3=CC(=CC=C3)/C(=N/O)/N.OS(=O)(=O)O |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=NO)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)



![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)






